ELA-14 (human) - 1886973-05-2

ELA-14 (human)

Catalog Number: EVT-2778395
CAS Number: 1886973-05-2
Molecular Formula: C75H119N25O17S2
Molecular Weight: 1707.06
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Endogenous Ligand for Apelin Receptor: ELA-14, also known as Endogenous Ligand for Apelin Receptor-14, is a 14 amino acid peptide hormone that acts as an endogenous ligand for the apelin receptor (APLNR). [] ELA-14, along with apelin, belongs to the adipokine family and plays a crucial role in regulating cardiovascular functions. []

Role in Scientific Research: ELA-14 is primarily studied in the context of cardiovascular research, particularly concerning its effects on blood pressure regulation, angiogenesis, and cardiac function. [] Additionally, its role in other physiological processes, such as fluid homeostasis and energy metabolism, is also being investigated. []

Apelin-13

  • Compound Description: Apelin-13 is an endogenous peptide ligand for the apelin receptor, playing a crucial role in regulating the human cardiovascular system. It acts in an autocrine/paracrine manner, similar to ELA-14. []
  • Relevance: Apelin-13 and ELA-14 (human) are both endogenous ligands that bind to and activate the apelin receptor. [] They share a similar mechanism of action in regulating the cardiovascular system. This shared target and physiological role makes apelin-13 structurally related to ELA-14, despite potential differences in their primary sequences.

[Pyr1]Apelin-13

  • Compound Description: [Pyr1]Apelin-13 serves as a structural basis for designing fluorescent ligands targeting the apelin receptor. Two such ligands, apelin488 and apelin647, have been developed based on its structure. []
  • Relevance: [Pyr1]Apelin-13 is directly related to ELA-14 (human) as it serves as a template for developing fluorescent ligands that target the same receptor, the apelin receptor. [] This suggests structural similarities between [Pyr1]Apelin-13 and ELA-14, allowing for modifications that retain binding affinity for the apelin receptor.

Apelin488

  • Compound Description: Apelin488 is a fluorescent ligand designed based on the structure of [Pyr1]Apelin-13. It exhibits the ability to bind to and activate the apelin receptor, demonstrating its utility in studying this receptor. []
  • Relevance: Apelin488, being a derivative of [Pyr1]Apelin-13, shares structural similarities with ELA-14 (human) due to its ability to target the apelin receptor. [] Its development highlights the possibility of modifying ELA-14 to incorporate fluorescent tags while maintaining its receptor-binding properties.

Apelin647

  • Compound Description: Apelin647, another fluorescent ligand derived from [Pyr1]Apelin-13, displays binding and activation capabilities for the apelin receptor. Its effectiveness in high content imaging and internalization studies underscores its potential for studying apelin receptor dynamics. []
  • Relevance: Apelin647, similar to apelin488, is structurally related to ELA-14 (human) through its derivation from [Pyr1]Apelin-13 and shared ability to target the apelin receptor. [] The successful development of apelin647 suggests that similar modifications could be applied to ELA-14 to generate tools for studying its interactions with the apelin receptor.

ELA488

  • Compound Description: ELA488 stands as a fluorescent ligand developed based on the structure of ELA-14 (human). It demonstrates the capacity to bind to the apelin receptor, indicating its potential as a tool for studying this receptor. []
  • Relevance: ELA488 is directly derived from ELA-14 (human) and retains the ability to bind to the apelin receptor. [] This confirms its close structural relationship to ELA-14, as even with the addition of a fluorescent tag, it maintains its affinity for the target receptor.
Overview

Elabela, also known as Toddler, is a peptide that serves as an endogenous ligand for the apelin receptor. Among its various isoforms, Elabela-14 (ELA-14) is of significant interest due to its potential therapeutic applications in cardiovascular diseases and other conditions. ELA-14 is derived from the longer precursor peptide Elabela-32 through proteolytic cleavage, which results in shorter biologically active forms.

Source

Elabela peptides are primarily sourced from human tissues, where they are produced endogenously. The Elabela gene is expressed in various tissues, including the heart, brain, and kidneys. The synthesis of ELA-14 occurs through the enzymatic processing of its precursor peptide Elabela-32, which has been shown to undergo cleavage at dibasic sites to yield several shorter isoforms, including ELA-21 and ELA-11.

Classification

Elabela-14 falls under the category of bioactive peptides that interact with G protein-coupled receptors. It is classified as a member of the apelin family of peptides, which are characterized by their ability to bind to the apelin receptor and modulate various physiological processes.

Synthesis Analysis

Methods

The synthesis of Elabela-14 can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a laboratory setting. This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. After synthesis, the peptide is cleaved from the support and deprotected to yield the final product.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • Resin Selection: Typically, Fmoc (9-fluorenylmethyloxycarbonyl) resin is used for its ease of use and compatibility with subsequent reactions.
    • Coupling Reagents: Commonly employed reagents include HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide) in combination with HOBt (1-Hydroxybenzotriazole) to facilitate amide bond formation.
    • Deprotection: The Fmoc group is removed using a base such as piperidine.
  2. Purification: Post-synthesis, high-performance liquid chromatography (HPLC) is utilized to purify ELA-14 from side products and unreacted starting materials.
Molecular Structure Analysis

Structure

Elabela-14 consists of 14 amino acids and has a specific sequence that contributes to its biological activity. The molecular structure can be represented as follows:

Sequence HTyrThrAspGlyGlyLeuGlyGlyValLysTyrProCysOH\text{Sequence }\quad \text{H}-Tyr-Thr-Asp-Gly-Gly-Leu-Gly-Gly-Val-Lys-Tyr-Pro-Cys-OH

Data

The molecular weight of ELA-14 is approximately 1,600 Da. The peptide exhibits a characteristic disulfide bond between cysteine residues that stabilizes its conformation.

Chemical Reactions Analysis

Reactions

Elabela-14 participates in various biochemical reactions primarily through binding interactions with the apelin receptor. Upon binding, it activates intracellular signaling pathways that influence cardiovascular functions such as vasodilation and cardiac contractility.

Technical Details

  1. Receptor Binding: The interaction between ELA-14 and the apelin receptor involves conformational changes in the receptor that activate downstream signaling cascades.
  2. Signal Transduction: This includes activation of phospholipase C and subsequent increase in intracellular calcium levels.
Mechanism of Action

Process

The mechanism of action for ELA-14 involves its binding to the apelin receptor, leading to:

  1. Receptor Activation: Binding induces a conformational change in the receptor.
  2. Signal Cascade Initiation: Activation of G proteins leads to phospholipase C activation.
  3. Physiological Effects: Increased intracellular calcium results in enhanced cardiac contractility and vasodilation.

Data

Studies have shown that ELA-14 can lower blood pressure and improve cardiac function in animal models, indicating its potential therapeutic benefits.

Physical and Chemical Properties Analysis

Physical Properties

Elabela-14 is typically a white powder when lyophilized. It is soluble in aqueous solutions at physiological pH and stable under refrigeration.

Chemical Properties

  1. Stability: The peptide exhibits moderate stability in plasma but can be rapidly metabolized into shorter isoforms.
  2. Half-Life: The half-life of ELA-14 in human plasma is significantly shorter than that of its precursor due to rapid enzymatic degradation.
Applications

Scientific Uses

Elabela-14 has emerged as a promising candidate for therapeutic applications in:

  1. Cardiovascular Disease: Its ability to modulate blood pressure and cardiac function makes it a target for treating heart failure and hypertension.
  2. Cancer Research: Given its role in cellular signaling pathways, further studies may explore its potential effects on tumor growth and metastasis.

Properties

CAS Number

1886973-05-2

Product Name

ELA-14 (human)

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C75H119N25O17S2

Molecular Weight

1707.06

InChI

InChI=1S/C75H119N25O17S2/c1-40(2)33-49(93-67(111)54-20-12-29-98(54)69(113)48(25-32-119-5)91-66(110)53(38-118)96-60(104)45(18-10-27-84-74(78)79)88-59(103)44(17-9-26-83-73(76)77)89-61(105)47-23-24-57(102)87-47)63(107)92-50(35-43-36-82-39-86-43)64(108)95-52(37-101)65(109)90-46(19-11-28-85-75(80)81)62(106)97-58(41(3)4)71(115)99-30-13-21-55(99)68(112)94-51(34-42-15-7-6-8-16-42)70(114)100-31-14-22-56(100)72(116)117/h6-8,15-16,36,39-41,44-56,58,101,118H,9-14,17-35,37-38H2,1-5H3,(H,82,86)(H,87,102)(H,88,103)(H,89,105)(H,90,109)(H,91,110)(H,92,107)(H,93,111)(H,94,112)(H,95,108)(H,96,104)(H,97,106)(H,116,117)(H4,76,77,83)(H4,78,79,84)(H4,80,81,85)/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,58-/m0/s1

InChI Key

LKYSPGTYQNANFL-GYVBEWGNSA-N

SMILES

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)O)NC(=O)C5CCCN5C(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C6CCC(=O)N6

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.